molecular formula C20H15F3N2O2 B2685942 6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 339008-59-2

6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Katalognummer: B2685942
CAS-Nummer: 339008-59-2
Molekulargewicht: 372.347
InChI-Schlüssel: JDWPFLJRNWYGDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the dihydropyridine-carboxamide class, characterized by a pyridine ring substituted with a phenyl group, a benzyl group bearing a trifluoromethyl (CF₃) moiety at the para position, and a carboxamide linker. Its molecular formula is C₂₁H₁₆F₃N₂O₂, with a molar mass of 386.37 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide moiety facilitates hydrogen bonding, making it a candidate for pharmaceutical applications such as enzyme inhibition or receptor modulation.

Eigenschaften

IUPAC Name

6-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-9-6-14(7-10-16)12-25-13-15(8-11-18(25)26)19(27)24-17-4-2-1-3-5-17/h1-11,13H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWPFLJRNWYGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves several steps. One common method includes the use of methyl 6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxylate as a starting material . The synthetic route typically involves the following steps:

    Formation of the dihydropyridine ring: This step involves the reaction of appropriate starting materials under specific conditions to form the dihydropyridine ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as aniline.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Analyse Chemischer Reaktionen

6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Molecular Formula Substituents / Modifications Molecular Weight (g/mol) Key Features / Implications
Target Compound :
6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide
C₂₁H₁₆F₃N₂O₂ - Phenyl group at carboxamide
- 4-(Trifluoromethyl)benzyl at N1
386.37 High lipophilicity (CF₃), moderate solubility (carboxamide)
BN38492 C₂₁H₁₇F₃N₂O₂ - 4-Methylphenyl at carboxamide
- 4-(Trifluoromethyl)benzyl at N1
386.37 Increased steric hindrance (methyl group) may reduce binding affinity to targets
5-chloro analog (CAS 338782-67-5) C₂₀H₁₄ClF₃N₂O₂ - Chlorine at pyridine C5
- 3-(Trifluoromethyl)benzyl at N1
406.79 Enhanced electron-withdrawing effects (Cl) may improve reactivity or potency
Carbamoylphenyl analog C₂₁H₁₆F₃N₃O₃ - 4-Carbamoylphenyl at carboxamide
- 3-(Trifluoromethyl)benzyl at N1
415.37 Improved solubility (carbamoyl group) but reduced metabolic stability
5-Acetyl-2-methyl analog C₂₃H₁₇F₆N₂O₃ - Acetyl at pyridine C5
- Methyl at pyridine C2
- Dual 4-(CF₃)phenyl groups
522.39 Increased steric bulk and lipophilicity; acetyl may alter metabolic pathways
N-[2-chloro-5-(CF₃)phenyl] analog C₁₃H₈ClF₃N₂O₂ - 2-Chloro-5-(CF₃)phenyl at carboxamide
- No benzyl substituent
316.66 Simplified structure; lower molecular weight may improve bioavailability

Detailed Research Findings and Implications

Substituent Position Effects

  • 4- vs. 3-(Trifluoromethyl)benzyl : The target compound’s 4-(CF₃)benzyl group vs. the 3-(CF₃)benzyl analog demonstrates how positional isomerism affects steric interactions. The para substitution likely enhances planarity, optimizing binding to flat enzymatic pockets, while meta substitution may disrupt symmetry in crystal packing .

Electron-Withdrawing Groups

  • However, this may also increase toxicity risks.

Solubility vs. Lipophilicity Trade-offs

  • Carbamoylphenyl Modification : The carbamoylphenyl analog exhibits higher aqueous solubility due to hydrogen-bonding capacity but may suffer from faster renal clearance compared to the target compound’s phenyl group.

Steric and Metabolic Considerations

  • 5-Acetyl-2-methyl Analog : The acetyl and methyl groups in this compound introduce steric bulk, which could hinder binding to compact active sites. The acetyl group might also serve as a metabolic soft spot, leading to rapid oxidation in vivo.

Biologische Aktivität

The compound 6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide , also known by its CAS number 339008-59-2, belongs to a class of dihydropyridine derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C20H15F3N2O2C_{20}H_{15}F_{3}N_{2}O_{2}. Its structure features a dihydropyridine core with a phenyl group and a trifluoromethyl-substituted benzyl moiety.

Physical Properties

PropertyValue
Molecular Weight372.35 g/mol
Melting Point103 - 105 °C
Purity≥ 90%

Antimicrobial Activity

Research indicates that compounds similar to 6-oxo-N-phenyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 15.625 μM to 125 μM , demonstrating effective bactericidal action against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In a recent study focusing on related compounds, it was found that certain derivatives significantly inhibit proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. These findings suggest that the compound may possess anti-inflammatory properties, potentially useful in treating conditions like acute lung injury and sepsis .

The proposed mechanism of action for these compounds involves the inhibition of protein synthesis pathways, which subsequently disrupts nucleic acid and peptidoglycan production in bacterial cells. Additionally, the anti-inflammatory effects are believed to stem from the modulation of the NF-κB signaling pathway .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A series of experiments demonstrated that related dihydropyridine derivatives effectively reduced biofilm formation in MRSA and E. coli, with biofilm inhibition concentrations (MBIC) reported as low as 31.108 μg/mL .
  • Inflammation Models : In vivo studies using LPS-induced models showed that administration of specific derivatives resulted in improved survival rates and reduced inflammation markers in mice, indicating potential therapeutic applications for inflammatory diseases .
  • Structure-Activity Relationships (SAR) : Research has highlighted the importance of substituents on the dihydropyridine ring in determining biological activity. Variations in substituents can lead to significant differences in potency against microbial strains .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-oxo-N-phenyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide with high purity (>98%)?

  • Methodological Answer : Optimize synthesis using factorial design experiments to evaluate critical parameters (e.g., reaction temperature, solvent polarity, and catalyst loading). For example, employ a central composite design (CCD) to identify optimal conditions, followed by purification via reverse-phase HPLC (e.g., Chromolith® columns) to achieve >98% purity . Monitor reaction progress using LC-MS and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Perform X-ray crystallography for definitive structural confirmation. For electronic properties, use UV-Vis spectroscopy to analyze π→π* transitions and density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map frontier molecular orbitals and electrostatic potential surfaces. IR spectroscopy can identify key functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .

Q. What experimental approaches are suitable for assessing solubility and formulation stability?

  • Methodological Answer : Conduct shake-flask solubility studies in buffered solutions (pH 1.2–7.4) and biorelevant media (e.g., FaSSIF/FeSSIF). Use dynamic light scattering (DLS) to monitor particle size in nanoformulations. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC analysis can identify degradation products. Membrane-based separation technologies (e.g., dialysis) may aid in assessing permeability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) simulations to study reaction pathways (e.g., hydrolysis or metabolic activation). For target engagement, perform molecular docking (AutoDock Vina) against relevant enzymes (e.g., kinases) and validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability . Use cheminformatics tools (RDKit, Schrödinger) to predict ADMET properties.

Q. What strategies resolve contradictions in reported bioactivity data across different assay systems?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Analyze assay conditions (e.g., ATP levels in kinase assays) and cell line variability (e.g., overexpression vs. endogenous targets). Apply Bayesian statistical models to reconcile discrepancies, incorporating covariates like compound aggregation or solvent effects .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Use CRISPR-Cas9 knockout libraries to identify genetic dependencies. Pair transcriptomics (RNA-seq) with phosphoproteomics to map signaling pathways. For in vivo studies, employ tracer-based metabolomics (¹³C-glucose labeling) in disease models. Integrate multi-omics data via systems biology tools (Cytoscape, Ingenuity Pathway Analysis) .

Q. What advanced techniques quantify trace impurities or metabolites in pharmacokinetic studies?

  • Methodological Answer : Develop a UPLC-MS/MS method with MRM transitions specific to the compound and its metabolites. Use isotope-labeled internal standards (e.g., ¹³C/²H analogs) for quantification. For unknown impurities, apply HRMS-based suspect screening (e.g., mzCloud) and fragment ion tree analysis .

Methodological Considerations for Data Analysis

  • Statistical Design : Use response surface methodology (RSM) for multivariate optimization of synthetic yields or bioactivity .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like MetaboLights or ChEMBL .
  • Contradiction Resolution : Apply Deming regression for method comparison studies and assess inter-laboratory variability via Bland-Altman plots .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.